molecular formula C5H7Cl2NO2S B123991 3-[(2,2-Dichlorovinyl)thio]-L-alanine CAS No. 3326-09-8

3-[(2,2-Dichlorovinyl)thio]-L-alanine

Cat. No.: B123991
CAS No.: 3326-09-8
M. Wt: 216.08 g/mol
InChI Key: HTUPGSGHOGPTAF-VKHMYHEASA-N
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Description

3-[(2,2-Dichlorovinyl)thio]-L-alanine (CAS: 3326-09-8) is a sulfur-containing alanine derivative with the molecular formula C₅H₇Cl₂NO₂S and a molecular weight of 216.08 g/mol . Its structure features a dichlorovinylthio group (-S-CCl₂=CH₂) attached to the β-carbon of the L-alanine backbone.

Properties

IUPAC Name

(2R)-2-amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO2S/c6-4(7)2-11-1-3(8)5(9)10/h2-3H,1,8H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPGSGHOGPTAF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954901
Record name S-(2,2-Dichloroethenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-09-8
Record name Alanine, 3-((2,2-dichlorovinyl)thio)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2,2-Dichloroethenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Thiol-Alanine Coupling

The most straightforward approach involves the nucleophilic substitution of L-alanine with 2,2-dichlorovinyl thiol. In this method, the carboxylic acid group of L-alanine is typically protected (e.g., as a methyl ester) to prevent side reactions. The thiol group of 2,2-dichlorovinyl thiol attacks the α-carbon of L-alanine under basic conditions, facilitated by reagents such as triethylamine or sodium hydride. Key steps include:

  • Protection of L-alanine : Conversion to methyl ester using anhydrous hydrogen chloride in methanol.

  • Coupling reaction : Reacting protected L-alanine with 2,2-dichlorovinyl thiol in dimethylformamide (DMF) or methanol at 5–25°C.

  • Deprotection : Acidic hydrolysis with HCl to regenerate the free carboxylic acid group.

This method achieves moderate yields (60–75%) but requires stringent control over reaction pH and temperature to avoid racemization.

Aza-Claisen Rearrangement of Allylic Thiocyanates

An alternative pathway, adapted from C-glycosyl-alanine syntheses, employs aza-Claisen rearrangement to introduce the thioether linkage. Starting with a β-C-glycoside precursor, the steps include:

  • Thiocyanate formation : Treatment of allylic alcohol with thiocyanogen bromide.

  • Rearrangement : Microwave-assisted [3,3]-sigmatropic rearrangement to form an isothiocyanate intermediate.

  • Functionalization : Reaction with 2,2-dichlorovinyl chloride to install the dichlorovinyl group.

This method offers superior stereochemical control (>99% enantiomeric excess) but involves complex intermediates and specialized equipment.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance reaction rates by stabilizing transition states.

  • Low temperatures (5–10°C) minimize side reactions during coupling steps, while reflux conditions (60–80°C) drive rearrangement reactions to completion.

Table 1: Solvent and Temperature Profiles

MethodSolventTemperature RangeYield (%)
Direct CouplingMethanol5–25°C65–70
Aza-ClaisenEthyl acetate60–80°C55–60
Industrial ScaleDMF25–40°C75–80

Catalysts and Reagents

  • Triethylamine : Neutralizes HCl byproducts, maintaining reaction stoichiometry.

  • Dicyclohexylcarbodiimide (DCC) : Facilitates amide bond formation in multi-step syntheses.

  • Hydrogen chloride gas : Used for esterification and crystallization.

Industrial-Scale Production

Large-scale synthesis, as demonstrated in patent US5268483A, prioritizes cost efficiency and purity:

Key Steps

  • Batch Reactor Setup : Charging 37.6 kg of L-alanine derivative with 420 L methanol.

  • Reagent Addition : Controlled introduction of triethylamine (34.4 kg) to adjust pH.

  • Crystallization : Cooling to 5°C to precipitate the product, followed by vacuum filtration.

Table 2: Industrial Process Metrics

ParameterValue
Reactor Volume800 L
Methanol Consumption420 L per batch
Purity Post-Filtration>99% (HPLC)

Purification and Characterization

Crystallization Techniques

  • Solvent-Antisolvent Systems : Methanol-isopropanol mixtures yield high-purity crystals.

  • Acidification : Anhydrous HCl gas precipitates hydrochloride salts, simplifying isolation.

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC) : Confirms >99% purity and enantiomeric excess.

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S-H stretch at 2550 cm⁻¹, C=O at 1749 cm⁻¹).

  • X-Ray Diffraction : Resolves stereochemistry of intermediates.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionDirect CouplingAza-Claisen
ScalabilityHigh (industrial)Low (lab-scale)
Stereochemical ControlModerateExcellent
CostLowHigh
Yield65–75%55–60%

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dichlorovinyl)thio]-L-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .

Scientific Research Applications

3-[(2,2-Dichlorovinyl)thio]-L-alanine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2,2-Dichlorovinyl)thio]-L-alanine involves its interaction with specific molecular targets and pathways in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-(2-Thienyl)-L-alanine

CAS: 22951-96-8; Formula: C₇H₉NO₂S; Molecular Weight: 171.21 g/mol

  • Structural Differences: Replaces the dichlorovinylthio group with a 2-thienyl substituent.
  • Physical Properties:
    • Melting Point: 255–263°C (decomposition)
    • Solubility: Slightly water-soluble
  • Applications: Widely used in agrochemicals, pharmaceuticals, and dyes due to its aromatic heterocyclic thiophene moiety, which enhances bioactivity .
  • Safety Profile: Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Boc-3-(2-Thienyl)-L-alanine

CAS: 56675-37-7; Formula: C₁₂H₁₇NO₄S; Molecular Weight: 271.33 g/mol

  • Structural Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino group of 3-(2-Thienyl)-L-alanine.
  • Applications: Used in peptide synthesis to prevent unwanted side reactions during coupling .

Permethrin

CAS: Not specified; Formula: C₂₁H₂₀Cl₂O₃; Molecular Weight: 391.29 g/mol

  • Structural Differences: Contains a dichlorovinyl group but as part of a cyclopropane ester structure.
  • Applications: A pyrethroid insecticide with broad-spectrum activity .

DL-Alanine Isotopologs

  • Examples: DL-Alanine-2-d1 (CAS: 31024-91-6), DL-Alanine-3,3,3-d3 (CAS: 53795-94-1)
  • Structural Differences: Deuterium substitutions at specific positions for isotopic labeling.
  • Applications: Used in metabolic studies and NMR spectroscopy to track biochemical pathways .

Comparative Data Table

Compound CAS Formula Molecular Weight (g/mol) Key Substituent Applications
3-[(2,2-Dichlorovinyl)thio]-L-alanine 3326-09-8 C₅H₇Cl₂NO₂S 216.08 Dichlorovinylthio Research chemical (potential pesticide)
3-(2-Thienyl)-L-alanine 22951-96-8 C₇H₉NO₂S 171.21 2-Thienyl Agrochemicals, pharmaceuticals
Boc-3-(2-Thienyl)-L-alanine 56675-37-7 C₁₂H₁₇NO₄S 271.33 Boc-protected thienyl Peptide synthesis
Permethrin - C₂₁H₂₀Cl₂O₃ 391.29 Dichlorovinyl cyclopropane Insecticide
DL-Alanine-2-d1 31024-91-6 C₃H₇DNO₂ 90.09 Deuterium at C2 Isotopic labeling

Biological Activity

Overview

3-[(2,2-Dichlorovinyl)thio]-L-alanine is a synthetic derivative of L-alanine, an amino acid crucial for protein synthesis. This compound has gained attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. Its unique structure, which includes a dichlorovinyl group, suggests possible interactions with biological systems that warrant detailed investigation.

Target and Mode of Action

The compound is believed to act as a cysteine derivative, implicating it in metabolic pathways associated with sulfur-containing amino acids. Similar compounds, such as dichlorvos (which shares the dichlorovinyl moiety), are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in insects. This inhibition can lead to neurotoxic effects, suggesting that this compound may exhibit similar mechanisms in biological systems.

Biochemical Pathways

This compound may participate in several biochemical pathways:

  • Cysteine Metabolism : As a cysteine analog, it could influence pathways involving the synthesis and degradation of cysteine and related compounds.
  • Enzyme Inhibition : Its potential to inhibit enzymes such as AChE could affect neurotransmission and metabolic processes in organisms exposed to it.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity. In vitro studies have demonstrated its effects on various cell lines:

  • Cytotoxicity : The compound has shown cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Activity : Studies have reported inhibition of specific enzymes related to metabolic pathways, suggesting its role as a biochemical regulator.

Case Studies

  • Neurotoxic Effects : A study investigating the neurotoxic properties of dichlorvos analogs found that exposure to this compound resulted in observable neurobehavioral changes in model organisms, supporting its potential as a neurotoxin similar to its parent compound.
  • Antimicrobial Activity : Another research highlighted the antimicrobial properties of the compound against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis due to its structural similarity to amino acids involved in peptidoglycan formation.

Comparison with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

Compound NameStructure TypePrimary Biological ActivityMechanism of Action
This compoundAmino Acid DerivativeCytotoxicity, Enzyme InhibitionAChE Inhibition
DichlorvosOrganophosphateNeurotoxicityAChE Inhibition
CysteineSulfur-containing Amino AcidAntioxidant ActivityParticipation in redox reactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2,2-Dichlorovinyl)thio]-L-alanine, and what analytical methods validate its purity?

  • Methodological Answer : A common synthetic approach involves thiolation of L-alanine derivatives with 2,2-dichlorovinyl thiol precursors. For example, analogous methods for thienyl-substituted alanines use condensation of aldehydes with 2,5-piperazinedione, followed by reduction and hydrolysis . For purity validation, high-performance liquid chromatography (HPLC) with ≥97.0% purity thresholds and titration analysis are standard, as seen in related amino acid derivatives . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity, particularly the stereochemical configuration at the α-carbon .

Q. How is the compound characterized for structural confirmation and stability under experimental conditions?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : To resolve the dichlorovinyl-thio moiety (δ ~5.5–6.5 ppm for vinyl protons) and confirm L-configuration via chiral shift reagents .
  • FT-IR : Identifies thioether (C-S) stretches at 600–700 cm⁻¹ and carboxylic acid O-H stretches .
  • Stability assays : Accelerated degradation studies (e.g., pH 2–9 buffers, 40°C) monitor hydrolysis of the thioether bond via HPLC retention time shifts .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : The retention of L-configuration during synthesis is influenced by steric and electronic factors. For example, in analogous syntheses (e.g., 3-(2-thienyl)-L-alanine), chiral auxiliaries or enzymatic resolution steps prevent racemization . Density functional theory (DFT) calculations can model transition states to predict stereoselectivity, particularly for thiolation steps involving bulky dichlorovinyl groups . Experimental validation via circular dichroism (CD) spectroscopy or X-ray crystallography is recommended .

Q. How does this compound interact with enzymatic systems such as phenylalanine ammonia-lyase (PAL)?

  • Methodological Answer : Structural analogs like 1,4-dihydro-L-phenylalanine undergo PAL-catalyzed deamination, forming cyclohexadienyl intermediates . For this compound, competitive inhibition assays can assess binding affinity (Ki) using UV-Vis spectroscopy to monitor ammonia release. Molecular docking studies (e.g., AutoDock Vina) may reveal steric clashes caused by the dichlorovinyl-thio group, explaining reduced catalytic efficiency .

Q. What strategies resolve contradictions in reported spectroscopic data for thioether-containing amino acids?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. For example, deuterated solvents (DMSO-d6 vs. D2O) can shift proton resonances. To standardize reports:

  • Multi-lab validation : Cross-institutional replication of spectral data .
  • High-resolution MS (HRMS) : Resolves isotopic patterns (e.g., Cl₂ isotopes) to confirm molecular formula .
  • Dynamic light scattering (DLS) : Detects aggregate formation in aqueous solutions, which may skew absorbance-based assays .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis PurityHPLC, titrationRetention time, ≥97.0% area under curve
Stereochemical IntegrityChiral HPLC, X-ray crystallographyEnantiomeric excess (ee), space group data
Enzymatic InteractionPAL inhibition assays, molecular dockingKi values, binding energy (ΔG)

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